Bienvenue dans la boutique en ligne BenchChem!

7-bromo-2-(4-ethylphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Senescence induction Antiproliferative Melanoma

Acquire 7-bromo-2-(4-ethylphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one (CAS 902856-15-9) as a uniquely differentiated chemical biology probe. This compound features a non-replicable pharmacophoric pattern: the 7-bromo handle enables target-ID pull-down experiments via fluorescent tagging or biotinylation, while the 2-(4-ethylphenyl) and 9-methoxy groups ensure the lipophilic and electronic profile required for potent cellular activity and senescence induction in A375 melanoma models. Generic substitution with loosely related chromeno-pyrimidines risks loss of both potency and phenotype. Ideal for SAR-driven hit-to-lead optimization (tubulin/BET targets) and validating halogen–π interactions in docking workflows. Secure this precise substitution triad to ensure experimental reproducibility.

Molecular Formula C20H17BrN2O3
Molecular Weight 413.3 g/mol
CAS No. 902856-15-9
Cat. No. B6517869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-2-(4-ethylphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
CAS902856-15-9
Molecular FormulaC20H17BrN2O3
Molecular Weight413.3 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=CC(=C4)Br)OC)C(=O)N2
InChIInChI=1S/C20H17BrN2O3/c1-3-11-4-6-12(7-5-11)18-22-19(24)15-9-13-8-14(21)10-16(25-2)17(13)26-20(15)23-18/h4-8,10H,3,9H2,1-2H3,(H,22,23,24)
InChIKeyXKVFXHFBSRPUMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2-(4-ethylphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one (CAS 902856-15-9): Core Structural Identity & Scaffold Profile


7-Bromo-2-(4-ethylphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one (CAS 902856-15-9) belongs to the 4H-chromeno[2,3-d]pyrimidin-4-one heterocyclic class, a scaffold recognized for its antiproliferative and senescence-inducing properties in cancer drug discovery [1]. The compound features a characteristic substitution triad: a bromine atom at position 7, a 4-ethylphenyl group at position 2, and a methoxy group at position 9, which collectively modulate its physicochemical and biological profile within the broader chromeno-pyrimidine chemical space [2].

Procurement-Specific Rationale: Why Unsubstituted or Mono-Substituted Chromeno[2,3-d]pyrimidin-4-ones Cannot Replace 7-Bromo-2-(4-ethylphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one


Within the chromeno[2,3-d]pyrimidin-4-one class, antitumor activity and selectivity are profoundly influenced by the nature and position of aromatic substituents [1]. SAR studies have demonstrated that lipophilicity and electronic character at positions 2 and 7 directly control cellular potency, while unsubstituted or singly substituted analogs often lack sufficient target engagement or exhibit unfavorable ADME profiles [1]. The concurrent presence of 7-bromo, 2-(4-ethylphenyl), and 9-methoxy groups defines a unique pharmacophoric pattern that cannot be replicated by simple halo-swaps or alkyl-chain truncations; therefore, generic substitution with broadly similar chromeno-pyrimidines carries a high risk of losing both potency and the specific biological phenotype under investigation.

Evidence-Based Selectivity & Performance Metrics for 7-Bromo-2-(4-ethylphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one


Senescence Induction in A375 Melanoma Cells: Phenotypic Differentiation from Conventional Cytotoxic Chromeno-Pyrimidines

Advanced phenotypic screening identified 4H-chromeno[2,3-d]pyrimidin-4-one derivatives that induce senescence-like morphological changes in human A375 melanoma cells without causing substantial cytotoxicity in normal human fibroblasts [1]. Within this series, the 7-bromo-2-(4-ethylphenyl)-9-methoxy substitution pattern aligns with the structural determinants required for selective senescence induction, distinguishing it from earlier chromeno-pyrimidine analogs that primarily operate through classical apoptosis-mediated cytotoxicity [2].

Senescence induction Antiproliferative Melanoma

Structure-Activity Relationship: Lipophilicity-Driven Cytotoxic Potency Across MCF-7, HCT-116, HepG-2, and A549 Panels

A systematic SAR study on 4H-chromene and 5H-chromeno[2,3-d]pyrimidine derivatives demonstrated that antitumor activity against MCF-7 (breast), HCT-116 (colon), HepG-2 (liver), and A549 (lung) carcinoma cell lines is directly correlated with the lipophilicity of substituents at positions 2, 7, and the fused pyrimidine ring [1]. Compounds bearing bromo substitution at position 7 and ethylphenyl at position 2 exhibited enhanced ClogP values and correspondingly lower IC50 values compared to less lipophilic analogs in the same series, establishing a clear SAR trajectory that supports the potency advantage of this specific substitution pattern [1].

Anticancer Cytotoxicity SAR

Molecular Docking-Based Target Engagement: Differential Binding Modes at Tubulin and Kinase Pockets

Docking simulations revealed that 5H-chromeno[2,3-d]pyrimidine analogs bearing bromo and aryl substituents at positions 7 and 2 adopt binding poses within the colchicine-binding site of β-tubulin and also accommodate ATP-binding pockets of select kinases [1]. The 7-bromo group participates in halogen-π interactions that stabilize the ligand–protein complex, while the 2-(4-ethylphenyl) moiety occupies a hydrophobic sub-pocket inaccessible to smaller 2-substituents (e.g., phenyl or methyl), suggesting a binding mode differentiation that translates into target selectivity [1].

Molecular docking Tubulin Kinase inhibition

Synthetic Tractability: Bromo Substitution as a Functional Handle for Late-Stage Diversification

The 7-bromo substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the chromeno-pyrimidine core without resynthesizing the entire scaffold [1]. This contrasts with 7-unsubstituted or 7-methyl analogs, which require de novo synthesis for each derivative. The 4-ethylphenyl group at position 2 further restricts conformational flexibility, favoring ordered binding modes while maintaining sufficient solubility for solution-phase chemistry [2].

Synthetic chemistry Cross-coupling Library synthesis

High-Value Application Scenarios for 7-Bromo-2-(4-ethylphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one in Drug Discovery & Chemical Biology


Senescence-Focused Anticancer Probe Development

Leverage the scaffold's demonstrated senescence-inducing phenotype [1] to investigate non-apoptotic tumor suppression mechanisms. Use the compound as a chemical biology probe in A375 melanoma and other senescence-competent cancer models to elucidate p53/p21 and p16/Rb pathway activation profiles, comparing response kinetics with conventional DNA-damaging agents. The 7-bromo handle facilitates subsequent fluorescent tagging or biotinylation for target-identification pull-down experiments.

Diversified Library Synthesis via C7 Cross-Coupling

Employ the compound as a core intermediate for generating a library of 7-aryl/heteroaryl derivatives through parallel Suzuki-Miyaura coupling [1]. The 2-(4-ethylphenyl) and 9-methoxy groups remain constant while C7 is diversified, enabling systematic exploration of steric and electronic effects on target binding. This strategy is well-suited for hit-to-lead optimization programs targeting tubulin or BET bromodomain proteins.

Multi-Cell-Line Cytotoxicity Profiling in Anticancer Screening Cascades

Include the compound in screening panels against MCF-7, HCT-116, HepG-2, and A549 cell lines where SAR data predict meaningful activity based on lipophilicity–potency correlations [1]. Compare IC50 values directly with 2-phenyl and 2-methyl reference analogs to experimentally validate the potency contribution of the 4-ethylphenyl group, thereby generating quantitative differential data to guide subsequent analog prioritization.

In Silico Model Validation: Halogen-Bonding and Hydrophobic Pharmacophore Mapping

Use the compound as a validation case for docking and molecular dynamics studies focused on halogen–π interactions [1]. The bromine atom's polarizable nature provides a stronger signal in quantum mechanical calculations compared to chloro analogs, making this compound ideal for refining scoring functions that incorporate halogen-bonding terms in structure-based drug design workflows.

Quote Request

Request a Quote for 7-bromo-2-(4-ethylphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.